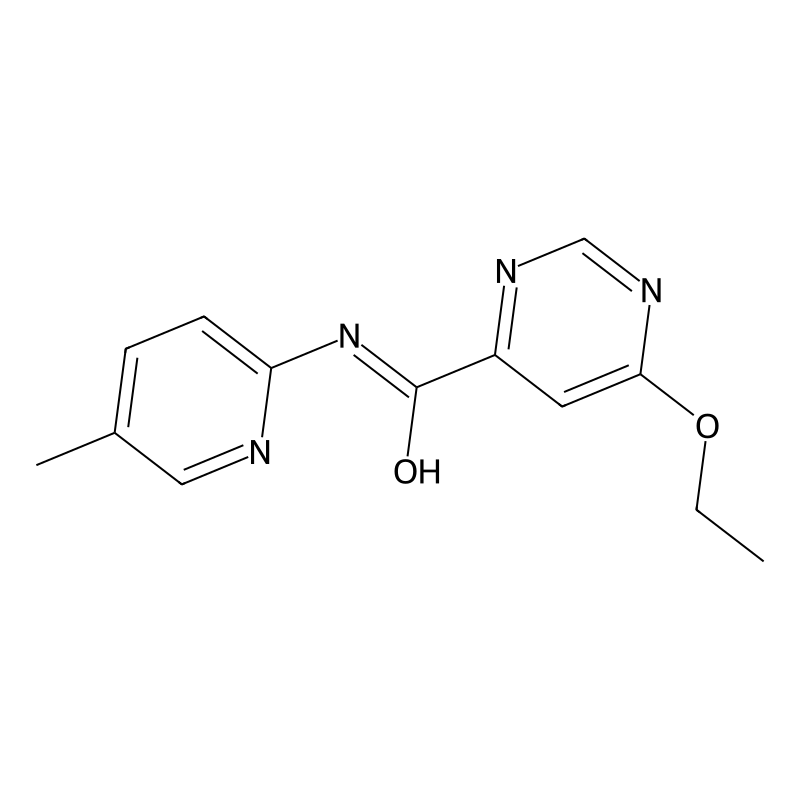

6-ethoxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Anti-Tubercular Agents

Scientific Field: Pharmaceutical Chemistry

Application Summary: This compound has been used in the design and synthesis of anti-tubercular agents. It’s a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Methods of Application: The compound was synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Results or Outcomes: Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Neuroprotective and Anti-neuroinflammatory Agents

Scientific Field: Neuropharmacology

Application Summary: Triazole-Pyrimidine hybrids, which include this compound, have been evaluated as potential neuroprotective and anti-neuroinflammatory agents .

Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .

Anti-Fibrotic Agents

Application Summary: This compound is a part of a series of compounds that have been found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Methods of Application: The compound was synthesized and its anti-fibrotic activity was evaluated .

Results or Outcomes: Among the tested compounds, two compounds showed the best activities with IC50 values of 45.69 μM and 45.81 μM .

Anti-Tubercular Agents

Application Summary: This compound has been used in the design and synthesis of anti-tubercular agents. It’s a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carboxyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

6-ethoxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound classified as a pyrimidine derivative. Its molecular formula is , with a molecular weight of 258.28 g/mol. This compound features an ethoxy group and a pyridine ring, which contribute to its distinctive chemical properties and biological activities. The compound's structure includes a pyrimidine core substituted at the 6-position with an ethoxy group and at the 4-position with a carboxamide group linked to a 5-methylpyridine moiety, allowing for potential interactions with various biological targets .

- Oxidation: The addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate.

- Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.

- Substitution: Involves replacing one functional group with another, commonly utilizing nucleophiles or electrophiles.

These reactions can be tailored to modify the compound for specific applications in medicinal chemistry or materials science.

This compound exhibits promising biological activities, particularly in neuroprotection and anti-inflammatory effects. Similar compounds have been shown to interact favorably with proteins involved in inflammatory pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells and activating transcription factor 4. These interactions may inhibit endoplasmic reticulum stress and apoptosis, contributing to its potential therapeutic effects in neurodegenerative diseases and inflammatory conditions.

The synthesis of 6-ethoxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the following steps:

- Reactants: Ethoxy-substituted pyrimidine derivatives are reacted with 5-methylpyridin-2-amine.

- Conditions: The reaction is conducted under controlled conditions, often using solvents like dimethylformamide and catalysts such as palladium on carbon.

- Temperature: Heating the reaction mixture to facilitate product formation is common.

In industrial settings, large-scale synthesis may utilize continuous flow reactors and automated systems to optimize yield and purity .

6-ethoxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide has potential applications in:

- Pharmaceuticals: As a candidate for developing treatments for neurodegenerative diseases due to its neuroprotective properties.

- Research: In studies aimed at understanding inflammatory pathways and their modulation.

Its unique structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects in therapeutic applications .

Interaction studies indicate that 6-ethoxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide may bind to specific molecular targets involved in inflammatory responses. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 6-ethoxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide. These include:

- 6-Ethoxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide - Similar structure but varies in the position of the methyl group on the pyridine ring.

- N-(5-bromo-6-methylpyridin-2-yl)-2-ethoxybenzamide - Contains a bromine substituent instead of an ethoxy group on the pyridine ring.

- 6-Ethoxy-N-(6-methylpyridin-2-yl)pyrimidine-4-carboxamide - Another positional isomer differing in the methyl substitution.

Uniqueness

The uniqueness of 6-ethoxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide lies in its specific ethoxy substitution pattern and the combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds. This distinctiveness makes it a valuable candidate for further research and development in medicinal chemistry .